molecular formula C27H40O3 B570979 Calcipotriol CAS No. 112828-00-9

Calcipotriol

Numéro de catalogue: B570979
Numéro CAS: 112828-00-9
Poids moléculaire: 412.6 g/mol
Clé InChI: LWQQLNNNIPYSNX-AHBWCTBTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Calcipotriol is a topical synthetic vitamin D2 derivative used in the treatment of plaque psoriasis . It is a synthetic derivative of calcitriol, a form of vitamin D . It is safe for long-term application in psoriatic skin conditions .


Synthesis Analysis

A convergent approach for the total synthesis of this compound, a proven Vitamin D analog used for the treatment of psoriasis, and medicinally relevant synthetic analogs is described . This approach includes a complete novel approach towards both the A-ring and CD-ring .


Molecular Structure Analysis

This compound has a molecular formula of C27H40O3 . Its average mass is 412.605 Da and its monoisotopic mass is 412.297760 Da .


Chemical Reactions Analysis

This compound is a synthetic analog of vitamin D. In humans, the natural supply of vitamin D depends mainly on exposure to the ultraviolet rays of the sun for conversion of 7-dehydrocholesterol to vitamin D3 (cholecalciferol) in the skin .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 430.62 . It is soluble in DMSO and Ethanol .

Applications De Recherche Scientifique

  • Treatment of Dermatological Disorders : Calcipotriol is clinically valuable in treating dermatological disorders. However, its excessive use can lead to a hypercalcemic crisis, as seen in a case of a 17-year-old patient using it for ichthyosis (Hoeck, Laurberg, & Laurberg, 1994).

  • Inhibition of Cancer Cell Proliferation : It inhibits breast cancer cell proliferation, showing potential as a treatment for breast cancer. This compound has been found less active in raising serum calcium levels, thus reducing the risk of hypercalcemia (Colston, Chander, Mackay, & Coombes, 1992).

  • Treatment of Psoriasis : this compound inhibits the proliferation of hyperproliferative keratinocytes in psoriatic epidermis, suggesting its effectiveness in treating psoriasis without affecting epidermal antigen-presenting cells (Jensen et al., 1998).

  • Local Irritation and Allergy Testing : Its use in psoriasis treatment can lead to lesional and perilesional irritation. Establishing a non-irritant concentration for allergy testing is crucial (Fullerton et al., 1998).

  • Metabolism and Pharmacokinetics : Rapid metabolism of this compound was observed in pharmacokinetic studies, indicating the production of a metabolite in plasma (Sørensen et al., 1990).

  • Effectiveness in Treating Intertriginous Psoriasis : this compound is effective in treating intertriginous psoriasis, with minimal side effects reported (Kienbaum, Lehmann, & Ruzicka, 1996).

  • Combination Treatments : Combining this compound with oral fumaric acid enhances efficacy in treating severe chronic plaque psoriasis, showing faster action and an FAE-sparing effect (Gollnick et al., 2002).

  • This compound in Congenital Ichthyoses : Topically applied this compound showed clinical efficacy in patients with congenital ichthyosis, presenting a promising treatment approach (Lucker, Steijlen, & Kerkhof, 1995).

  • Pharmacokinetics and Metabolism : this compound's pharmacokinetics in rats and its comparison with 1,25(OH)2D3 were studied to understand its reduced effect on calcium metabolism (Kissmeyer & Binderup, 1991).

  • Effects on Systemic Calcium Homeostasis : this compound has been shown to have a small effect on systemic calcium homeostasis, even at recommended doses, suggesting careful monitoring during treatment (Bourkea et al., 1997).

Safety and Hazards

Calcipotriol is fatal if swallowed, in contact with skin, or if inhaled . It also causes damage to organs through prolonged or repeated exposure . It is recommended to avoid inhalation, contact with eyes and skin, and avoid dust and aerosol formation .

Orientations Futures

Calcipotriol is used 1 or 2 times a day, or this compound scalp solution 2 times a day . If you’ve been told to use it 2 times a day, try to leave a gap of 8 to 12 hours between using it . Do not use more than the dose recommended by your doctor . It’s important to keep using it until the psoriasis plaques are clear or nearly clear . Once your skin is better your doctor will usually recommend that you stop using this compound . Using it after your skin has healed will increase the risk of serious side effects such as high calcium levels in your body . Psoriasis can sometimes come back after you stop treatment. You can use this compound again to keep your psoriasis under control .

Propriétés

The precise mechanism of calcipotriol in remitting psoriasis is not well-understood, however, it has been shown to have comparable affinity with calcitriol for the Vitamin D receptor while being less than 1% the activity in regulating calcium metabolism. The Vitamin D receptor (VDR) belongs to the steroid/thyroid receptor superfamily, and is found on the cells of many different tissues including the thyroid, bone, kindney, and T cells of the immune system. T cells are known to play a role in psoriasis and are believed to undergo modulation of gene expression with binding of calcipotriol to the VDR. This modulation is thought to affect gene products related to cell differentiation and proliferation.

Numéro CAS

112828-00-9

Formule moléculaire

C27H40O3

Poids moléculaire

412.6 g/mol

Nom IUPAC

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24-,25?,26-,27-/m1/s1

Clé InChI

LWQQLNNNIPYSNX-AHBWCTBTSA-N

SMILES isomérique

C[C@H](/C=C/C(C1CC1)O)[C@H]2CC[C@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@H](C4=C)O)O)C

SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

SMILES canonique

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Apparence

Assay:≥98%A crystalline solid

Description physique

Solid

Solubilité

1.35e-02 g/L

Synonymes

Calcipotriene

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.